N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound characterized by its unique structure, which consists of a benzothiazole moiety substituted with dimethoxy groups and a benzamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods, primarily involving the reaction of substituted benzothiazole derivatives with benzoyl chlorides or similar reagents. The synthesis and characterization of related compounds have been documented in scientific literature, highlighting their potential applications in drug development and material science .
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. These compounds are often classified based on their functional groups and structural features, which influence their reactivity and interaction with biological targets.
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
The reaction mechanism involves nucleophilic acyl substitution where the amine group of the benzothiazole reacts with the carbonyl carbon of the benzoyl chloride. This forms an amide bond while releasing hydrochloric acid.
The molecular structure of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide features:
The molecular formula of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is CHNOS. The compound's molecular weight is approximately 302.34 g/mol .
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo several chemical transformations:
The reactions typically employ common reagents such as:
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically exhibits:
Key chemical properties include:
Relevant data from spectral analysis techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm the structure and purity of synthesized compounds .
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Benzothiazole scaffolds have evolved from industrial dyes to privileged structures in drug discovery. Early benzothiazoles like 2-aminobenzothiazole served as simple building blocks, but strategic substitutions unlocked significant pharmacological potential. The integration of methoxy groups at C5 and C6 positions marked a critical advancement, enhancing electron density and enabling precise interactions with biological targets. This evolution reflects a broader trend in heterocyclic chemistry, where planar, bicyclic systems demonstrate superior DNA intercalation and enzyme inhibition compared to monocyclic analogs. Historically, benzothiazoles like riluzole (for ALS) and frentizole (immunosuppressant) established clinical proof-of-concept, paving the way for structurally refined derivatives targeting complex diseases [7].
Table 1: Evolution of Key Benzothiazole-Based Therapeutics
Compound | Structural Features | Therapeutic Application |
---|---|---|
Riluzole | 6-Trifluoromethoxy substitution | Amyotrophic Lateral Sclerosis |
Frentizole | Phenyl-imidazole appended | Immunosuppression |
Basic 2-aminobenzothiazole | Unsubstituted core | Synthetic intermediate |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | 5,6-dimethoxy + C2-benzamide | Target-specific lead (Oncology/CNS) |
The strategic design of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide derivatives leverages three key principles: electronic modulation, steric complementarity, and bioisosteric replacement. The 5,6-dimethoxy groups donate electrons to the benzothiazole ring, enhancing π-stacking with biological macromolecules while maintaining optimal logP values (~4.4) for membrane permeability [4]. The C2-benzamide linkage provides rotational flexibility, allowing conformational adaptation within enzyme active sites.
Critical modifications include:
Synthetic routes emphasize amide coupling between 2-amino-5,6-dimethoxybenzothiazole and functionalized benzoic acids, often using EDC/HOBt activation for high yields .
The 5,6-dimethoxybenzothiazole core exhibits dual targeting capability across therapeutic domains. In oncology, derivatives like N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide (Mol. Wt. 374.47) disrupt protein-protein interactions in DNA gyrase by wedging into the GyrB ATP-binding site. The ethylthio group anchors to a hydrophobic subpocket, while dimethoxy groups π-stack with Phe-236 (E. coli numbering), inhibiting ATP hydrolysis [3] [4].
In neuropharmacology, the scaffold’s planar topology enables blood-brain barrier penetration, where it modulates neurotransmitter receptors. The methoxy groups engage in hydrogen bonding with GABA_A receptor residues, potentially explaining anxiolytic effects observed in benzothiazole analogs [8]. Compared to simpler benzothiazoles, the 5,6-dimethoxy configuration provides ~3-fold selectivity for neuronal targets over cardiac ion channels, reducing off-target risks.
Table 2: Structure-Activity Relationship (SAR) of Key Derivatives
Substituent (Benzamide Position) | Target Engagement | Biological Outcome |
---|---|---|
4-(Ethylthio) [4] | DNA gyrase hydrophobic pocket | Antibacterial activity |
4-(Pyrrolidine-1-sulfonyl) | Enzyme allosteric sites | Enhanced solubility (PSA > 90Ų) |
Unsubstituted phenyl | Weak/non-specific binding | Low potency |
3,5-Dimethoxy (naphthothiazole hybrid) [8] | DNA minor groove | Anticancer activity |
The molecular architecture creates a "selectivity filter": the benzothiazole core binds conserved regions across targets, while the benzamide substituents dictate target specificity. This explains why ethylthio derivatives potently inhibit bacterial gyrase (IC₅₀ ~7.7μM in analogs), whereas bulkier sulfonamide variants show preference for human kinases [3] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: